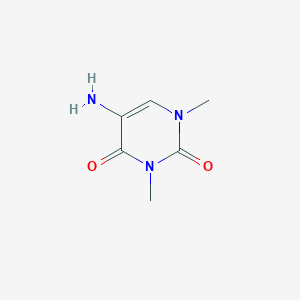

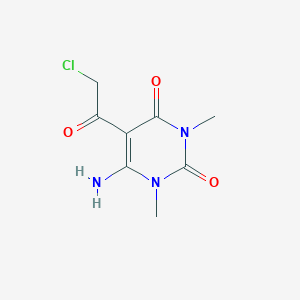

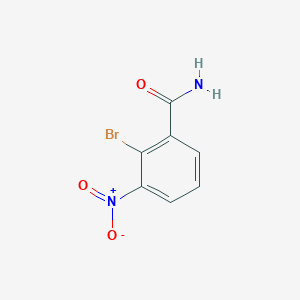

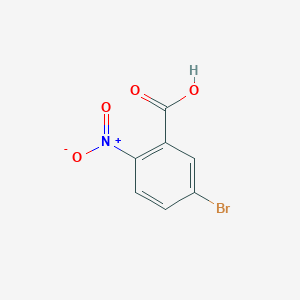

6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

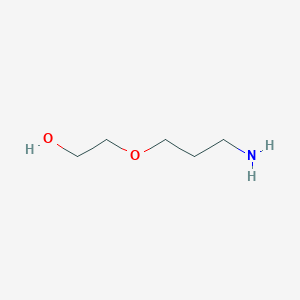

6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, commonly known as 6-ACPD, is an organic compound used in scientific research for its ability to act as a catalyst in chemical reactions. It is a colorless solid that is insoluble in water and can be synthesized from several different starting materials. 6-ACPD has been used in a variety of research applications, including the synthesis of various compounds, the study of enzyme kinetics, and the investigation of biochemical pathways.

Scientific Research Applications

1. Chemical Synthesis and Molecular Structure

- The compound is used in the synthesis of pyrimido[4,5-d]pyrimidin-2,4-dione ring systems, offering a base for further chemical transformations (Hamama et al., 2012).

- Its molecular structure has been studied in detail, revealing insights into its polarized molecular-electronic structure and hydrogen bonding frameworks (De la Torre et al., 2007).

2. Catalytic and Synthetic Applications

- It serves as a precursor in the formation of various heterocyclic compounds, such as pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine derivatives (Tsupak et al., 2003).

- The compound is involved in the acylation of similar pyrimidine derivatives and contributes to the synthesis of diverse heterocycles with potential applications (Steinlin & Vasella, 2009).

3. Optical and Nonlinear Optical Properties

- Its derivatives have been studied for their potential in optical and nonlinear optical applications, indicating their usefulness in NLO device fabrications (Mohan et al., 2020).

4. Multi-Component Reaction Synthesis

- Utilized in multi-component reactions, it aids in the creation of diverse pyrimidine derivatives, showcasing its versatility in synthetic chemistry (Ghashang et al., 2017).

5. Antiviral Research

- Certain derivatives of the compound have been evaluated for antiviral activity, particularly against hepatitis B virus, demonstrating its potential in medicinal chemistry (El‐Sayed et al., 2009).

6. Analytical and Computational Studies

- The compound has been the subject of detailed analytical and computational studies, providing insights into its molecular properties and potential applications in drug discovery (Barakat et al., 2018).

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

It can be inferred from related compounds that it may interact with its target, potentially cdk2, to inhibit its function . This inhibition could lead to the disruption of the cell cycle, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

Given its potential role as a cdk2 inhibitor, it can be inferred that it may affect thecell cycle regulation pathway . By inhibiting CDK2, the compound could disrupt the progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .

Result of Action

Based on the potential inhibition of cdk2, it can be inferred that the compound may lead tocell cycle arrest and potentially induce apoptosis in cancer cells .

properties

IUPAC Name |

6-amino-5-(2-chloroacetyl)-1,3-dimethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O3/c1-11-6(10)5(4(13)3-9)7(14)12(2)8(11)15/h3,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIHPCABEPSLMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C(=O)CCl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291941 |

Source

|

| Record name | 6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67130-66-9 |

Source

|

| Record name | 67130-66-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,4-Triazolo[4,3-a]pyrazine](/img/structure/B1266753.png)